(2-Ethylpyridin-4-yl)boronic acid

説明

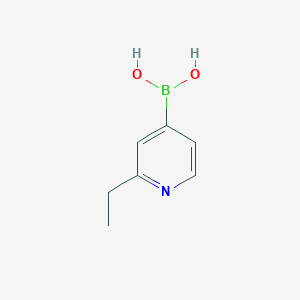

(2-Ethylpyridin-4-yl)boronic acid is a boronic acid compound with the molecular formula C8H11BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and an ethyl group is attached to the second position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process typically involves extraction and recrystallization to obtain the pure product .

化学反応の分析

Types of Reactions: (2-Ethylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.

Oxidation: The major products are alcohols or phenols.

Substitution: The major products are substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (2-ethylpyridin-4-yl)boronic acid, have gained attention for their potential in anticancer therapies. The incorporation of boronic acid moieties into drug candidates can enhance their selectivity and efficacy. For instance, compounds like bortezomib, which contains a boronic acid structure, have been successfully utilized in treating multiple myeloma and other cancers due to their ability to inhibit proteasomes .

Antibacterial Properties

Recent studies have shown that boronic acids can serve as effective antibacterial agents. This compound derivatives have been investigated for their ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. The mechanism often involves the formation of stable complexes with enzymes like β-lactamases, rendering them ineffective against β-lactam antibiotics .

Synthetic Organic Chemistry

Cross-Coupling Reactions

this compound is frequently employed in cross-coupling reactions, particularly Suzuki-Miyaura couplings. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound’s ability to act as a nucleophile enables the formation of various biaryl compounds that are crucial in pharmaceuticals .

Dynamic Click Chemistry

The dynamic nature of boronic acids has led to their use in click chemistry applications. This compound can participate in reversible reactions with diols and amines, allowing for the development of dynamic libraries of compounds that can be screened for biological activity. This property is particularly useful in drug discovery and development .

作用機序

The mechanism of action of (2-Ethylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing applications .

類似化合物との比較

Phenylboronic Acid: Similar in structure but with a phenyl group instead of a pyridine ring.

(2-Methylpyridin-4-yl)boronic Acid: Similar but with a methyl group instead of an ethyl group.

Uniqueness: (2-Ethylpyridin-4-yl)boronic acid is unique due to the presence of both an ethyl group and a pyridine ring, which can influence its reactivity and interactions in chemical reactions. The ethyl group can provide steric hindrance, affecting the compound’s behavior in catalytic processes compared to its methyl or phenyl counterparts .

生物活性

(2-Ethylpyridin-4-yl)boronic acid is a member of the boronic acid family, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

- Chemical Formula : C₇H₈BNO

- Molecular Weight : 139.96 g/mol

- Structure : Contains a pyridine ring with an ethyl group at the 2-position and a boronic acid functional group at the 4-position.

The primary mechanism of action for this compound involves its role in the Suzuki-Miyaura coupling reaction , which is critical for forming carbon-carbon bonds in organic synthesis. This compound acts as a Lewis acid, forming reversible covalent bonds with biological molecules that possess Lewis base functional groups.

Biochemical Pathways

- Enzyme Interaction : Boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. They interact with enzymes, potentially affecting metabolic pathways and influencing cellular functions .

- Binding Properties : The compound has been studied for its binding interactions with various biomolecules, which may elucidate its therapeutic potential .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting proteasomal activity, thus inducing apoptosis in cancer cells. This mechanism is particularly relevant in the context of targeted cancer therapies.

Antibacterial Activity

Boronic acids, including this compound, have shown promise as antibacterial agents. Their ability to interact with bacterial enzymes makes them potential candidates for developing new antibiotics.

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly against serine proteases and other enzymes that utilize diol-containing substrates. This property can be leveraged in drug design to target specific biological pathways.

Case Studies and Research Findings

- Proteasome Inhibition : A study demonstrated that certain boronic acids could inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cells. This suggests a potential application in cancer therapeutics.

- High-Throughput Screening : In a high-throughput screening assay involving nearly one million compounds, this compound exhibited moderate inhibitory activity against specific enzymes involved in metabolic pathways .

- Fluorescent Inhibitors : Research utilizing fluorescent inhibitors has shown that this compound can be effectively used to characterize enzyme activity through changes in fluorescence properties upon binding to target enzymes .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2,6-Dimethylpyridin-4-yl)boronic acid | Contains two methyl groups at positions 2 and 6 | Enhanced lipophilicity may improve membrane permeability |

| (3-Pyridinyl)boronic acid | Pyridine at position 3 | Different electronic properties affecting reactivity |

| (4-Pyridinyl)boronic acid | Pyridine at position 4 | Often used in similar coupling reactions but may differ in selectivity |

The unique substitution pattern of this compound influences its reactivity and biological interactions compared to other pyridine-based boronic acids.

特性

IUPAC Name |

(2-ethylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMFWKBCFLYDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634892 | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189545-99-0 | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。